molecular formula C13H9N3O2 B116735 7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 886503-17-9

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B116735
CAS No.: 886503-17-9
M. Wt: 239.23 g/mol
InChI Key: PCRKTPKIWRHNRX-UHFFFAOYSA-N
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Description

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. The reaction proceeds via an addition-elimination mechanism, often under mild conditions .

A common synthetic route includes:

    Starting Materials: 3-aminopyrazole and a suitable 1,3-biselectrophilic compound.

    Reaction Conditions: The reaction is usually carried out in a polar solvent such as ethanol or dimethyl sulfoxide (DMSO) at temperatures ranging from 60°C to 100°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
  • 7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name

7-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-13(18)10-8-12-14-7-6-11(16(12)15-10)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRKTPKIWRHNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NC3=CC(=NN23)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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